molecular formula C10H10O B1601722 5-Methoxy-1H-indene CAS No. 3469-07-6

5-Methoxy-1H-indene

Cat. No.: B1601722
CAS No.: 3469-07-6
M. Wt: 146.19 g/mol
InChI Key: JKUYMLAKNNWKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-indene is an organic compound belonging to the indene family, characterized by a methoxy group attached to the fifth carbon of the indene ring Indenes are bicyclic compounds consisting of a benzene ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-indene can be achieved through several methods. One common approach involves the methoxylation of 1H-indene. This process typically includes the following steps:

    Starting Material: 1H-indene

    Reagent: Methanol

    Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid

    Reaction Conditions: Refluxing the mixture at elevated temperatures

The reaction proceeds through electrophilic aromatic substitution, where the methoxy group is introduced to the indene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-indene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the double bond in the indene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 5-methoxy-1H-indane.

    Substitution: Formation of 5-bromo-1H-indene or 5-chloro-1H-indene.

Scientific Research Applications

5-Methoxy-1H-indene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-indene involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets may vary depending on the application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    5-Hydroxy-1H-indene: Contains a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.

    5-Methoxy-2H-indene: A structural isomer with the methoxy group in a different position, affecting its reactivity and applications.

Uniqueness

5-Methoxy-1H-indene is unique due to the presence of the methoxy group at the fifth position, which enhances its reactivity and potential applications in various fields. This structural feature distinguishes it from other indene derivatives and contributes to its versatility in scientific research and industrial applications.

Properties

IUPAC Name

5-methoxy-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2,4-7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUYMLAKNNWKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC=C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508083
Record name 5-Methoxy-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3469-07-6
Record name 5-Methoxy-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Step AA (2): To a solution of crude methyl 6-methoxy-2,3-dihydro-1H-inden-1-ol from Step AA (1) (24.3 g) in benzene (100 mL) was added pTSA (250 mg), and the resulting solution was heated at 90° C. for 3 h with a Dean-Stark trap to remove water. Saturated sodium bicarbonate was added, the aqueous layer was extracted with EtOAc (×3), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and evaporated. The crude product was distilled under vacuum to provide 5-methoxy-1H-indene as a colorless liquid (10 g). 1H NMR (400 MHz, CDCl3): 7.33 (1H, d), 6.96 (1H, d), 6.81 (1H, m), 6.75 (1H, m), 6.56 (1H, m), 3.82 (3H, s), 3.33 (2H, m).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1H-indene
Reactant of Route 2
5-Methoxy-1H-indene
Reactant of Route 3
5-Methoxy-1H-indene
Reactant of Route 4
5-Methoxy-1H-indene
Reactant of Route 5
5-Methoxy-1H-indene
Reactant of Route 6
Reactant of Route 6
5-Methoxy-1H-indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.